molecular formula C10H16O4 B3136204 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid CAS No. 412293-42-6

8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Cat. No. B3136204
M. Wt: 200.23 g/mol
InChI Key: REHMBWJXVOATBQ-UHFFFAOYSA-N
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Description

8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.23 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is 1S/C10H16O4/c1-9(8(11)12)2-4-10(5-3-9)13-6-7-14-10/h2-7H2,1H3,(H,11,12) . The InChI key is REHMBWJXVOATBQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a solid substance at room temperature .

Scientific Research Applications

Supramolecular Arrangements

8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid and its derivatives play a significant role in the field of crystallography and supramolecular chemistry. Studies have investigated the relationship between molecular and crystal structures of such compounds. For instance, Graus et al. (2010) focused on cyclohexane-5-spirohydantoin derivatives, highlighting the influence of substituents on supramolecular arrangements in crystal structures (Graus et al., 2010).

Intermediate in Asymmetric Synthesis

This compound serves as an intermediate in the synthesis of α-hydroxyalkanoic acids, as demonstrated in a study by Tsai et al. (2008). Their work revealed how the cyclohexylidene group binds to carboxylic groups, forming a 1,4-dioxaspiro[4.5]decane skeleton (Tsai et al., 2008).

Synthetic Intermediate in Organic Chemistry

The compound is a vital bifunctional synthetic intermediate widely used in synthesizing various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. Feng-bao (2006) synthesized 1,4-Dioxaspiro[4.5]decan-8-one, a related compound, via selective deketalization, achieving a significant improvement in yield and reaction time (Zhang Feng-bao, 2006).

Enantioselective Synthesis in Medicinal Chemistry

In medicinal chemistry, enantiomerically pure derivatives of 1,4-dioxaspiro[4.5]decane are synthesized for potential application in pharmaceuticals. A study by Schwartz et al. (2005) highlights the use of enantiomerically pure homopropargylic alcohols for synthesizing these compounds (Schwartz et al., 2005).

Development of Biolubricants

Kurniawan et al. (2017) explored the synthesis of novel compounds from oleic acid, which included derivatives of 1,4-dioxaspiro[4.5]decane, demonstrating their potential as biolubricant candidates (Kurniawan et al., 2017).

Safety And Hazards

The safety information for 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-9(8(11)12)2-4-10(5-3-9)13-6-7-14-10/h2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHMBWJXVOATBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CC1)OCCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

CAS RN

412293-42-6
Record name 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FA Esteve-Turrillas, C Agulló, JV Mercader… - Analyst, 2018 - pubs.rsc.org
Immunochemical methods have been consolidated during the last few years as complementary analytical strategies for chemical contaminant and residue determination. However, …
Number of citations: 11 pubs.rsc.org

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